![molecular formula C7H6ClN5O2 B2369838 Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate CAS No. 2173999-28-3](/img/structure/B2369838.png)

Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

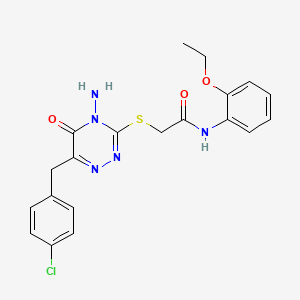

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a versatile heterocycle that has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . This scaffold has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . Especially, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 .

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been reported . The use of the TP scaffold as a purine surrogate has been documented over the years through different drug discovery programs .

Chemical Reactions Analysis

The synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors have been reported .

Applications De Recherche Scientifique

- Researchers have synthesized novel derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, including this compound, to evaluate their antitumor potential. In vitro studies against human cancer cell lines (such as MGC-803, MCF-7, EC-109, PC-3, and Hela) have been conducted . Investigating its mechanism of action and efficacy in inhibiting tumor growth is crucial for cancer therapy.

- The compound’s structure suggests potential antiproliferative activity. Scientists have designed and synthesized [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety. These derivatives were evaluated against various cancer cell lines using MTT assays . Further exploration of its impact on cell proliferation and apoptosis pathways is warranted.

- Living cell metabolic activity can be assessed using this compound. Researchers have employed it as a metric to study cellular processes and responses . Understanding its effects on cellular metabolism could provide insights into drug development and disease treatment.

Antitumor Activity

Antiproliferative Properties

Metabolic Studies

Mécanisme D'action

Target of Action

Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Given its potential antitumor activity , it may be inferred that it affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity, most notably against renal cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(7-chlorotriazolo[4,5-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O2/c1-15-4(14)2-13-7-5(11-12-13)6(8)9-3-10-7/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBOQMIZCPHEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C(=NC=N2)Cl)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)

![N-[(4-methylphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)